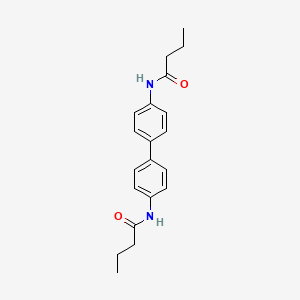
N,N'-4,4'-biphenyldiyldibutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-4,4'-biphenyldiyldibutanamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its various applications in research. BPN is a derivative of 4,4'-biphenyldicarboxylic acid and butanamine, and its chemical formula is C24H28N2O2.
Mecanismo De Acción
The mechanism of action of N,N'-4,4'-biphenyldiyldibutanamide involves its ability to chelate metal ions. N,N'-4,4'-biphenyldiyldibutanamide forms a stable complex with metal ions through its amide groups, leading to a change in its fluorescence intensity. The metal-N,N'-4,4'-biphenyldiyldibutanamide complex can be used for the detection of metal ions in various biological and environmental samples.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiyldibutanamide does not have any known biochemical or physiological effects as it is primarily used as a fluorescent probe for metal ion detection. However, the metal-N,N'-4,4'-biphenyldiyldibutanamide complex can be used to study the role of metal ions in biological systems and their effects on various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-4,4'-biphenyldiyldibutanamide as a fluorescent probe for metal ion detection include its high sensitivity, selectivity, and stability. N,N'-4,4'-biphenyldiyldibutanamide can detect metal ions at low concentrations, and its complex with metal ions is stable in various solvents and pH conditions. However, N,N'-4,4'-biphenyldiyldibutanamide has some limitations, such as its limited solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
For the use of N,N'-4,4'-biphenyldiyldibutanamide in scientific research include its application in the detection of other metal ions, such as mercury and lead, and the development of new N,N'-4,4'-biphenyldiyldibutanamide derivatives with improved properties. N,N'-4,4'-biphenyldiyldibutanamide can also be used in the synthesis of new MOFs and CPs with potential applications in catalysis, gas storage, and drug delivery. Additionally, N,N'-4,4'-biphenyldiyldibutanamide can be used in the study of metal ion homeostasis and its role in various diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of N,N'-4,4'-biphenyldiyldibutanamide involves the reaction of 4,4'-biphenyldicarboxylic acid with butanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-4,4'-biphenyldiyldibutanamide as a white solid with a melting point of 135-137°C.
Aplicaciones Científicas De Investigación
N,N'-4,4'-biphenyldiyldibutanamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. N,N'-4,4'-biphenyldiyldibutanamide forms a complex with these metal ions, leading to a change in its fluorescence intensity, which can be measured using spectroscopy. N,N'-4,4'-biphenyldiyldibutanamide has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs).
Propiedades
IUPAC Name |
N-[4-[4-(butanoylamino)phenyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-19(23)21-17-11-7-15(8-12-17)16-9-13-18(14-10-16)22-20(24)6-4-2/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORDPABSMDVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-4,4'-biphenyldiyldibutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)

![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)


![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)